Diflorasone Diacetate
Description
Historical Overview of Glucocorticoid Development and Topical Corticosteroids
The journey of corticosteroids began in the 1930s with the extraction of active compounds from animal adrenal glands. nih.govresearchgate.net Key figures in this early research include Tadeus Reichstein, Edward Kendall, and Oskar Wintersteiner, who successfully isolated small amounts of active steroids. researchgate.net By 1940, it was understood that these steroids could be categorized into two groups: those affecting sodium and fluid retention and those with anti-inflammatory and anti-shock properties. nih.govresearchgate.net A pivotal moment came in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis, a breakthrough that earned Reichstein, Kendall, and Philip Hench a Nobel Prize. nih.govresearchgate.net
The focus then shifted to dermatological applications. In 1952, Sulzberger and Witten reported the first successful use of topical hydrocortisone (B1673445) for human dermatoses, a landmark event that revolutionized dermatology. researchgate.netijdvl.comlongdom.org This discovery spurred the development of new, more potent molecules. researchgate.net The 1960s saw the emergence of fluorinated agents like triamcinolone, flurandrenolone, and betamethasone (B1666872), which were significantly more potent than their predecessors. researchgate.netplasticsurgerykey.com The development of these synthetic corticosteroids was often a process of "planned serendipity," involving molecular manipulation to enhance lipophilicity and potency while reducing mineralocorticoid effects. plasticsurgerykey.com
To compare the efficacy of these new compounds, various assay methods were developed. plasticsurgerykey.com The human vasoconstrictor assay, introduced by McKenzie and Stoughton in 1962, became a benchmark for evaluating the potency of topical corticosteroids. ijdvl.complasticsurgerykey.com Other methods, such as the psoriasis small plaque bioassay, also played a significant role in their evaluation. ijdvl.complasticsurgerykey.com
A timeline of key developments is provided in the table below:
| Year | Milestone | Key Figures/Institutions |
| 1930 | First evidence of adrenal extracts counteracting human adrenal failure. nih.govresearchgate.net | Swingle et al. researchgate.net |
| 1940 | Categorization of cortical steroids into two functional groups. nih.govresearchgate.net | - |
| 1948 | First use of cortisone to treat rheumatoid arthritis. nih.govresearchgate.net | Philip Hench, Edward Kendall jcadonline.com |
| 1952 | First successful use of topical hydrocortisone in dermatoses. researchgate.netijdvl.comlongdom.org | Sulzberger and Witten researchgate.netijdvl.com |
| Early 1960s | Development of more potent, fluorinated topical corticosteroids. researchgate.netplasticsurgerykey.com | - |
| 1962 | Introduction of the human vasoconstrictor assay for potency evaluation. ijdvl.complasticsurgerykey.com | McKenzie and Stoughton ijdvl.complasticsurgerykey.com |
Current Research Landscape and Knowledge Gaps Pertaining to Diflorasone (B526067) Diacetate
Current research on diflorasone diacetate primarily focuses on its clinical efficacy and formulation development. As a high-potency (Class I) topical corticosteroid, its effectiveness in treating severe inflammatory dermatoses is well-established. However, there are still areas where further research is needed.
One significant knowledge gap is the long-term impact of this compound on the skin microbiome. While the anti-inflammatory effects are well-documented, the broader ecological effects on the skin's microbial communities are less understood. Further research in this area could lead to strategies for mitigating potential dysbiosis associated with long-term use.
Another area requiring more investigation is the development of novel delivery systems for this compound. Research into advanced formulations, such as nanoparticles or liposomes, could enhance its therapeutic index by improving targeted delivery to the site of inflammation and reducing systemic absorption. This could be particularly beneficial in minimizing potential side effects associated with high-potency corticosteroids.
Furthermore, there is a need for more comparative effectiveness research. While this compound is known to be potent, head-to-head studies comparing it with newer biologic agents and small molecule inhibitors in the treatment of specific inflammatory skin diseases are limited. Such studies would provide valuable information for clinicians in making evidence-based treatment decisions.
Key research areas and knowledge gaps are summarized in the table below:
| Research Area | Current Understanding | Knowledge Gaps |
| Clinical Efficacy | High efficacy in severe inflammatory dermatoses. | Limited comparative data against newer biologics and small molecule inhibitors. |
| Skin Microbiome | Anti-inflammatory effects are well-known. | Long-term effects on the skin's microbial composition and function are not well understood. |
| Drug Delivery | Available in traditional formulations (cream, ointment). | Need for novel delivery systems to improve targeted delivery and reduce systemic absorption. |
| Molecular Mechanisms | Acts via glucocorticoid receptors to suppress inflammation. | Further elucidation of specific downstream signaling pathways in different skin diseases. |
Significance of Advanced Research on this compound in Dermatology and Beyond
Advanced research on this compound holds significant promise for both dermatology and other fields of medicine. In dermatology, a deeper understanding of its molecular mechanisms could lead to more personalized treatment approaches for a variety of inflammatory skin conditions. By identifying specific biomarkers that predict a patient's response to this compound, clinicians could tailor therapy to achieve optimal outcomes while minimizing the risk of adverse effects.
The development of innovative formulations is also of great importance. Advanced delivery systems could not only improve the safety profile of this compound but also enhance patient adherence through improved cosmetic acceptability and ease of use. This is particularly relevant for chronic conditions that require long-term management.
Beyond dermatology, research into the immunomodulatory effects of this compound could have implications for other inflammatory and autoimmune diseases. A better understanding of how this potent corticosteroid regulates immune responses at a molecular level could inform the development of new therapies for conditions such as inflammatory bowel disease or rheumatoid arthritis.
Moreover, studying the structure-activity relationship of this compound can contribute to the rational design of new steroidal and non-steroidal anti-inflammatory drugs with improved therapeutic profiles. By identifying the key molecular features responsible for its high potency and favorable safety profile, researchers can work towards developing next-generation anti-inflammatory agents.
The potential impact of advanced research is highlighted in the table below:
| Area of Research | Potential Impact in Dermatology | Potential Impact Beyond Dermatology |
| Molecular Mechanisms | Personalized medicine, biomarker discovery. | Insights into other inflammatory and autoimmune diseases. |
| Novel Formulations | Improved safety, enhanced patient adherence. | Development of new drug delivery platforms for other medications. |
| Structure-Activity Relationship | Rational design of new topical anti-inflammatory drugs. | Design of novel systemic anti-inflammatory agents. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLHFUVNSFZPJ-JOYXJVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045646 | |
| Record name | Diflorasone diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33564-31-7 | |
| Record name | Diflorasone diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33564-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflorasone diacetate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033564317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflorasone diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diflorasone di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLORASONE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W2J09SCWX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Diflorasone Diacetate
Glucocorticoid Receptor Binding and Activation
The primary mechanism of action for diflorasone (B526067) diacetate begins with its interaction with glucocorticoid receptors (GR). nih.govtargetmol.compatsnap.comchemicea.com These receptors are members of the nuclear receptor superfamily and function as ligand-dependent transcription factors.
Cytoplasmic Glucocorticoid Receptor Interaction
As a lipophilic molecule, diflorasone diacetate readily diffuses across the cell membrane into the cytoplasm. nih.govtargetmol.com In this cellular compartment, it binds to the glucocorticoid receptor, which in its inactive state, is part of a large multiprotein complex. nih.govtargetmol.compatsnap.com This binding event triggers a conformational change in the receptor, leading to the dissociation of associated proteins, such as heat shock proteins. nih.govtargetmol.com
Nuclear Translocation and Glucocorticoid Response Element (GRE) Binding
Following activation, the this compound-glucocorticoid receptor complex translocates from the cytoplasm into the nucleus. nih.govtargetmol.compatsnap.com Within the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). nih.govtargetmol.compatsnap.com These GREs are located in the promoter regions of target genes. The binding of the receptor complex to GREs allows it to function as a transcription factor, directly influencing the rate of gene transcription. nih.govtargetmol.comchemicea.com
Gene Expression Modulation by this compound
The binding of the activated glucocorticoid receptor to GREs results in the modulation of gene expression, a key component of the anti-inflammatory effects of this compound. chemicea.compatsnap.com This modulation can involve both the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. patsnap.com
Upregulation of Anti-inflammatory Proteins
A significant aspect of this compound's action is its ability to increase the synthesis of proteins that counteract the inflammatory cascade. patsnap.compatsnap.com
This compound is thought to induce the production of a class of proteins known as lipocortins (also referred to as annexins). taro.commedicaldialogues.infda.govsquarepharma.com.bddrugbank.com These proteins are potent inhibitors of phospholipase A2, a critical enzyme in the inflammatory pathway. taro.commedicaldialogues.infda.govsquarepharma.com.bddrugbank.com
The enzyme phospholipase A2 is responsible for releasing arachidonic acid from cell membrane phospholipids (B1166683). taro.commedicaldialogues.infda.govsquarepharma.com.bddrugbank.com Arachidonic acid serves as the precursor for the synthesis of various potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. taro.commedicaldialogues.infda.govsquarepharma.com.bdpatsnap.comdrugbank.com By inducing lipocortins, which in turn inhibit phospholipase A2, this compound effectively blocks the release of arachidonic acid. taro.commedicaldialogues.infda.govsquarepharma.com.bddrugbank.com This action curtails the production of these key inflammatory molecules, thereby reducing the inflammatory response. taro.commedicaldialogues.infda.govsquarepharma.com.bdpatsnap.comdrugbank.com
Suppression of Prostaglandin (B15479496) and Leukotriene Biosynthesis
This compound plays a crucial role in the suppression of prostaglandin and leukotriene biosynthesis, which are potent mediators of inflammation. patsnap.comfda.govdrugbank.com The primary mechanism behind this suppression is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. fda.govdrugbank.comnih.gov These proteins control the biosynthesis of prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. fda.govdrugbank.comnih.gov Arachidonic acid is released from membrane phospholipids by the enzyme phospholipase A2. fda.govdrugbank.comnih.gov By inhibiting this initial step, this compound effectively downregulates the entire cascade of inflammatory mediator production. drugs.com
This inhibition of phospholipase A2 and the subsequent reduction in arachidonic acid availability leads to a decreased synthesis of various pro-inflammatory eicosanoids. This action contributes significantly to the therapeutic effects of this compound in inflammatory skin conditions. patsnap.commedicaldialogues.in
Downregulation of Pro-inflammatory Mediators
This compound effectively reduces inflammation by downregulating the expression of various pro-inflammatory mediators. patsnap.com This action is central to its therapeutic efficacy in treating inflammatory skin diseases.
A key aspect of this compound's anti-inflammatory activity is its ability to inhibit the expression of several pro-inflammatory cytokines. patsnap.comyoutube.com Research has demonstrated that this compound can reduce the production of cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). patsnap.comnih.gov These cytokines are pivotal in orchestrating and perpetuating inflammatory responses. patsnap.com By suppressing the genes that code for these molecules, this compound helps to dampen the inflammatory cascade. nih.gov For instance, studies in mouse models of allergic dermatitis have shown that topical application of this compound leads to a decrease in pro-inflammatory cytokines like IL-4, IL-6, and macrophage inflammatory protein-2. caymanchem.comoup.com
| Pro-inflammatory Cytokine | Effect of this compound |
| Interleukin-1 (IL-1) | Inhibition of expression patsnap.comnih.gov |
| Interleukin-6 (IL-6) | Reduction in production patsnap.comnih.govcaymanchem.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction in production |
Cellular Level Effects of this compound
The therapeutic effects of this compound are also mediated through its direct actions on various cells involved in the inflammatory process. patsnap.comyoutube.com
This compound exerts its anti-inflammatory effects by inhibiting the activity of various inflammatory cells. patsnap.com This includes reducing their migration to the site of inflammation and suppressing their activation. patsnap.compdr.net
This compound significantly modulates the function of lymphocytes, a type of white blood cell crucial to the immune response. patsnap.comnih.gov It can inhibit the proliferation of T-cells, which are key drivers of many inflammatory skin conditions. nih.govresearchgate.net Studies have shown that diflorasone blocks the proliferation of human T cells stimulated by CD3/CD28 antibodies. nih.gov This effect is not due to inducing cell death but rather through the inhibition of signaling pathways essential for T-cell activation and proliferation, such as the IL-2/IL-2R signaling axis. nih.gov By suppressing T-cell activation and cytokine production, this compound helps to control the inflammatory response. researchgate.net
Inhibition of Inflammatory Cell Activity
Reduction of Eosinophil Activity
This compound has been shown to inhibit the activity of various inflammatory cells, including eosinophils. patsnap.com Corticosteroids, in general, are known to reduce eosinophilia in patients with conditions like asthma. plasticsurgerykey.com This reduction in eosinophil activity is a key component of the anti-inflammatory effects of this compound.
Reduction of Chemotaxis and Cellular Infiltration
This compound effectively reduces chemotaxis, the process by which inflammatory cells are attracted to a site of inflammation. patsnap.com By inhibiting the migration of leukocytes, such as neutrophils and macrophages, to the inflamed area, it minimizes cellular infiltration that is characteristic of many inflammatory skin conditions. patsnap.comdrugs.comdrugs.commedscape.com This action is a cornerstone of its anti-inflammatory effect. nih.gov Studies have demonstrated that this compound can markedly inhibit the influx of inflammatory cells, including neutrophils, CD4+, and CD8+ cells, in models of allergic contact dermatitis. oup.com
Stabilization of Lysosomal Membranes
A proposed mechanism for the anti-inflammatory action of corticosteroids like this compound is the stabilization of lysosomal membranes. patsnap.complasticsurgerykey.comdrugs.comdrugs.commedscape.compatsnap.com Lysosomes contain potent enzymes that, when released, can cause tissue damage and amplify the inflammatory response. patsnap.compatsnap.com By stabilizing these membranes, this compound prevents the release of these destructive acid hydrolases from leukocytes. drugs.comdrugs.commedscape.com However, some research suggests that the anti-inflammatory activity of corticosteroids may be better explained by their inhibitory effects on cellular metabolism rather than direct interaction with lysosomal membranes, at least in the context of human polymorphonuclear leukocyte lysosomes. nih.govnih.govcloudfront.net
Vasoconstrictive Actions and Effects on Microvasculature
This compound possesses potent vasoconstrictive properties, meaning it causes the narrowing of blood vessels in the skin. drugbank.compatsnap.comncats.iofda.govnih.govdrugs.comdrugs.commims.compatsnap.comyoutube.com This action is a hallmark of topical corticosteroids and is often used to predict their clinical potency. ncats.iodrugs.combiopharmaservices.comaafp.org The vasoconstrictive effect is thought to be related to the inhibition of natural vasodilators like histamine (B1213489) and prostaglandins. plasticsurgerykey.com This leads to a reduction in blood flow to the inflamed area. nih.gov
In comparative studies, this compound has demonstrated greater vasoconstrictor potency than other high-potency topical corticosteroids such as fluocinonide (B1672898), betamethasone (B1666872) 17-valerate, and fluocinolone (B42009) acetonide. nih.gov
Reduction of Edema and Erythema
The vasoconstrictive action of this compound directly contributes to the reduction of edema (swelling) and erythema (redness), which are classic signs of inflammation. patsnap.compatsnap.com By constricting the microvasculature, the drug limits the leakage of fluid and immune cells from the blood vessels into the surrounding tissue. patsnap.comdrugs.comdrugs.commedscape.com This reduction in capillary wall permeability helps to alleviate swelling and redness at the site of application. drugs.comdrugs.commedscape.com
Pharmacodynamics of this compound
The therapeutic actions of this compound stem from its ability to modulate inflammatory and pruritic pathways and induce vasoconstriction. drugbank.compatsnap.com By binding to glucocorticoid receptors, it influences the synthesis of proteins involved in these processes. globalrx.comglobalrx.compatsnap.com
Anti-inflammatory Properties
The anti-inflammatory mechanism of this compound, like other topical corticosteroids, is not entirely understood but is thought to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins. drugbank.comfda.govnih.gov It is postulated that these proteins control the production of potent inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid. drugbank.comfda.govnih.govpatsnap.com
This compound's anti-inflammatory action also involves:
Inhibition of Inflammatory Mediators: It reduces the formation, release, and activity of various chemical mediators of inflammation. globalrx.comglobalrx.com This includes the suppression of pro-inflammatory substances like prostaglandins and leukotrienes. patsnap.compatsnap.com
Cellular Activity Modulation: The compound inhibits the migration of polymorphonuclear leukocytes and minimizes the infiltration of inflammatory cells such as lymphocytes, macrophages, and eosinophils. globalrx.compatsnap.com
Reversal of Capillary Permeability: It helps to reverse increased capillary permeability, a hallmark of inflammation. globalrx.com
Antipruritic Properties
This compound is effective in relieving itching associated with various skin conditions. drugbank.compatsnap.comaxplora.com This antipruritic effect is a direct consequence of its anti-inflammatory and vasoconstrictive actions, which help to reduce the redness, swelling, and irritation that can lead to itching. patsnap.comyoutube.com The compound is indicated for the relief of pruritic manifestations of corticosteroid-responsive dermatoses. fda.govnih.govglobalrx.comglobalrx.comglobalrx.com
Vasoconstrictive Properties
A key pharmacodynamic effect of this compound is its ability to cause constriction of blood vessels in the skin. drugbank.compatsnap.compatsnap.com This vasoconstrictive action contributes to its anti-inflammatory effect by reducing blood flow to the affected area, which in turn decreases erythema (redness) and edema (swelling). globalrx.comglobalrx.compatsnap.com The potency of topical corticosteroids is often correlated with their vasoconstrictive ability, and this compound is considered a high-potency agent. fda.govnih.govnih.govresearchgate.net
Comparative Pharmacological Studies
The potency and efficacy of this compound have been evaluated in numerous studies comparing it with other topical corticosteroids. nih.govresearchgate.netnih.govkarger.com
Comparison with Other Topical Corticosteroids
This compound has been shown to be a potent topical corticosteroid, often demonstrating comparable or superior efficacy to other high-potency agents. nih.govresearchgate.net In a double-blind study, 0.05% this compound cream was found to be as effective as 0.05% fluocinonide cream in treating psoriasis or atopic/neurodermatitis. nih.gov Another study comparing 0.05% this compound ointment to 0.05% betamethasone dipropionate ointment for moderate-to-severe plaque psoriasis found no statistically significant differences in efficacy between the two. nih.govkarger.com
Vasoconstrictor Assays for Potency Determination
Vasoconstrictor assays are a standard method for determining the relative potency of topical corticosteroids. karger.com These assays measure the degree of skin blanching (whitening) caused by the vasoconstrictive effect of the steroid. biopharmaservices.com Studies using this methodology have consistently classified this compound as a high-potency corticosteroid. fda.govnih.gov
In vasoconstrictor assays conducted on healthy volunteers, this compound was generally found to be more potent than other high-potency standards such as fluocinonide, betamethasone 17-valerate, and fluocinolone acetonide when dissolved in 95% alcohol. nih.govresearchgate.net These assays are crucial in the development and classification of topical corticosteroid formulations. karger.comfda.gov The potency of a topical corticosteroid can vary based on its formulation. For instance, this compound 0.05% ointment is classified as a superpotent (Class I) corticosteroid, while the 0.05% cream is considered a potent (Class III) corticosteroid. karger.commsdmanuals.comaafp.org
Table 1: Comparative Potency of Topical Corticosteroids based on Vasoconstrictor Assays
| Compound | Potency Class | Relative Potency Finding |
|---|---|---|
| This compound 0.05% Ointment | I (Superpotent) | Generally more potent than fluocinonide, betamethasone 17-valerate, and fluocinolone acetonide in alcohol solution. nih.govresearchgate.net |
| Clobetasol propionate 0.05% | I (Superpotent) | Considered somewhat more potent than this compound. karger.com |
| Betamethasone dipropionate 0.05% Ointment | I (Superpotent) | Equipotent to this compound in some formulations. karger.com No significant difference in clinical trials for psoriasis. nih.govkarger.com |
| Fluocinonide 0.05% | II (Potent) | This compound was generally more potent in vasoconstrictor assays. nih.govresearchgate.net Clinical efficacy was comparable in some studies. nih.gov |
| Betamethasone 17-valerate | III (Potent) | This compound was generally more potent in vasoconstrictor assays. nih.govresearchgate.net |
| Fluocinolone acetonide | IV (Mid-Strength) | This compound was generally more potent in vasoconstrictor assays. nih.govresearchgate.net |
Pharmacological Research on Diflorasone Diacetate
Clinical Pharmacology
Diflorasone (B526067) diacetate is a synthetic topical corticosteroid recognized for its high potency. The strength of a topical corticosteroid is a critical factor in its therapeutic application and is determined through various methods, including vasoconstrictor assays, which measure the skin-blanching effect of the compound. Studies utilizing vasoconstrictor assays have demonstrated that Diflorasone diacetate is generally more potent than other high-potency corticosteroids such as fluocinonide (B1672898), betamethasone (B1666872) 17-valerate, and fluocinolone (B42009) acetonide. nih.govresearchgate.net
Topical corticosteroids are commonly categorized into seven classes based on their potency, with Class I being the most potent (superpotent) and Class VII being the least potent. msdmanuals.com The potency of a specific product can be influenced by its chemical structure, concentration, and the vehicle used in its formulation (e.g., ointment, cream). msdmanuals.com Ointment formulations are generally more potent than creams or lotions because they are more occlusive, enhancing penetration of the corticosteroid into the skin. goodrx.com
This compound 0.05% ointment is consistently classified as a Class I, or superpotent, topical corticosteroid. msdmanuals.comfpnotebook.com The 0.05% cream formulation is typically categorized as a high-potency agent, falling into Class II or III. goodrx.comfpnotebook.comdrugs.com
Table 1: Relative Potency Classification of Selected Topical Corticosteroids
| Potency Class | Potency Group | Representative Compounds |
| Class I | Superpotent | Clobetasol propionate 0.05% This compound 0.05% (Ointment) msdmanuals.com Halobetasol propionate 0.05% |
| Class II | High Potency | This compound 0.05% (Cream) goodrx.com Fluocinonide 0.05% goodrx.com Desoximetasone 0.25% |
| Class III | High Potency | Betamethasone dipropionate 0.05% (Cream) Fluticasone propionate 0.005% (Ointment) Triamcinolone acetonide 0.1% (Ointment) |
| Class IV | Medium Potency | Mometasone furoate 0.1% (Cream) fpnotebook.com Triamcinolone acetonide 0.1% (Cream) fpnotebook.com Fluocinolone acetonide 0.025% (Ointment) |
| Class V | Medium Potency | Fluticasone propionate 0.05% (Cream) Hydrocortisone (B1673445) valerate (B167501) 0.2% (Cream) fpnotebook.com Betamethasone valerate 0.1% (Cream) |
| Class VI | Low Potency | Desonide 0.05% (Cream) medscape.com Fluocinolone acetonide 0.01% (Cream) fpnotebook.com Alclometasone dipropionate 0.05% |
| Class VII | Least Potency | Hydrocortisone 1%, 2.5% fpnotebook.com |
While topically applied this compound results in lower systemic absorption compared to oral administration, the potential for pharmacokinetic interactions exists, particularly if significant systemic absorption occurs. patsnap.com This risk is elevated with the use of high-potency agents, application over large surface areas, prolonged use, or the use of occlusive dressings. patsnap.comdrugs.com Once absorbed, it is handled by pharmacokinetic pathways similar to systemically administered corticosteroids. drugbank.commedicaldialogues.in
The primary interactions of concern involve agents that are affected by the systemic effects of corticosteroids. A significant interaction is the potential for corticosteroids to induce hyperglycemia. drugs.comdrugbank.com This can antagonize the effects of antidiabetic medications, potentially requiring dose adjustments to maintain glycemic control.
Additionally, concurrent use of other corticosteroid-containing products, whether topical or systemic, can lead to additive effects and an increased risk of systemic complications such as hypothalamic-pituitary-adrenal (HPA) axis suppression. patsnap.com Other specific interactions have been noted, such as a potential reduction in the antineoplastic effect of aldesleukin and a possible decrease in the serum concentration of isoniazid. drugbank.commedicaldialogues.in
Table 2: Summary of Potential Pharmacokinetic Interactions with this compound
| Interacting Agent/Class | Potential Pharmacokinetic Effect |
| Antidiabetic agents (e.g., Insulin, Metformin, Glipizide, Sitagliptin) | Increased risk of hyperglycemia; Diflorasone may diminish the therapeutic effect of antidiabetic drugs. drugbank.comdrugs.com |
| Other Corticosteroids (topical or systemic) | Increased potential for systemic absorption and additive systemic side effects. patsnap.com |
| Aldesleukin | Corticosteroids may diminish the antineoplastic effect of Aldesleukin. medicaldialogues.in |
| Isoniazid | The serum concentration of Isoniazid can be decreased when combined with Diflorasone. drugbank.com |
| Mifepristone | The risk or severity of hyperglycemia can be increased. drugbank.com |
| Quinine | The risk or severity of hyperglycemia can be increased. drugbank.com |
Clinical Efficacy and Comparative Studies of Diflorasone Diacetate
Clinical Trial Design and Methodologies
The clinical evaluation of diflorasone (B526067) diacetate has been conducted through rigorous study designs to establish its efficacy and compare its performance against other topical corticosteroids. These methodologies ensure objective and reliable assessment of treatment outcomes.
Randomized controlled trials (RCTs) are a cornerstone in evaluating the efficacy of diflorasone diacetate. In these studies, patients are randomly assigned to receive either this compound or a comparator treatment, which helps to minimize bias.
Several RCTs have been conducted to compare this compound with other corticosteroids. For instance, a trial involving 70 patients with eczematous dermatitis compared once-daily 0.05% this compound ointment with twice-daily 0.1% betamethasone (B1666872) valerate (B167501) ointment over a three-week period. nih.gov Another randomized study compared this compound 0.05% cream with fluocinonide (B1672898) 0.05% cream in patients with psoriasis. tandfonline.com Furthermore, a 2-week randomized trial compared this compound 0.05% ointment to betamethasone dipropionate 0.05% ointment in adults with psoriasis. nih.govscite.ai An investigator-blinded, randomized study also assessed the efficacy of twice-daily this compound ointment against once-daily flurandrenolide (B1673477) tape in 30 patients with plaque psoriasis over four weeks. nih.gov
To further reduce bias, many clinical trials of this compound have employed a double-blind design, where neither the patients nor the investigators know which treatment is being administered.
A significant double-blind comparison involved 384 patients with various dermatoses, evaluating 0.05% this compound cream against 0.05% fluocinonide cream in treating psoriasis or atopic/neurodermatitis. nih.govresearchgate.net A multicenter, 2-week, double-blind study also compared this compound 0.05% cream with fluocinonide 0.05% cream in 100 patients suffering from moderate-to-severe psoriasis. tandfonline.com In another double-blind, parallel clinical trial, the efficacy of this compound 0.05% ointment was compared with betamethasone dipropionate 0.05% ointment over a two-week period in 44 adults with psoriasis. nih.govscite.ai
Bilateral paired-comparison studies represent another robust methodology used to assess this compound. In this design, symmetrical lesions on the same patient are treated with different preparations, allowing for a direct intra-patient comparison that minimizes individual variability.
A notable example is a randomized, bilateral paired-comparison study that compared this compound 0.05% cream with fluocinonide 0.05% cream for the treatment of moderate-to-severe psoriasis in 100 patients. tandfonline.com This design allowed for a direct comparison of the two treatments on the same individual's skin. tandfonline.com Similarly, a 30-patient, investigator-blinded, bilateral paired-comparison study was used to determine the relative efficacy of flurandrenolide tape versus 0.05% this compound ointment in plaque psoriasis. nih.gov
Efficacy in Corticosteroid-Responsive Dermatoses
This compound is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. globalrx.comglobalrx.comdrugs.comfda.gov Clinical studies have demonstrated its effectiveness in various skin conditions, particularly psoriasis and eczema. globalrx.com
Multiple studies have confirmed the efficacy of this compound in treating psoriasis. globalrx.comdrugs.comwikipedia.org
In a double-blind, bilateral paired-comparison study of 100 patients with moderate-to-severe psoriasis, 0.05% this compound cream was found to be significantly more effective than 0.05% fluocinonide cream. tandfonline.com The mean total scores for erythema, scaling, and induration were significantly lower for the sites treated with this compound at both day 7 and day 14. tandfonline.com The investigators' global evaluations also favored the this compound-treated sites. tandfonline.com Furthermore, 59% of patients rated the improvement in their this compound-treated sites as superior, compared to 20% for the fluocinonide-treated sites. tandfonline.com
| Parameter | This compound 0.05% Cream | Fluocinonide 0.05% Cream | P-value |
|---|---|---|---|
| Mean Total Score (Erythema, Scaling, Induration) | Significantly Lower | Higher | < 0.001 |
| Investigator's Global Evaluation of Effectiveness | Favored this compound | Less Favorable | < 0.001 |
| Patient's Rating of Superior Improvement | 59% | 20% | < 0.001 |
Another 2-week, double-blind trial compared 0.05% this compound ointment with 0.05% betamethasone dipropionate ointment in 40 adults who completed the study for moderate-to-severe plaque-type psoriasis. nih.govscite.ai The results showed that both treatments were fast-acting and highly effective, with no statistically significant differences observed between the two in reducing erythema, scaling, and induration, or in the investigator's global evaluation after one or two weeks. nih.govscite.ai
However, in a 4-week comparative study against once-daily flurandrenolide tape, twice-daily 0.05% this compound ointment was found to be less effective. nih.gov The flurandrenolide tape-treated plaques showed consistently greater clearing of erythema, scaling, and induration. nih.gov
This compound is also an effective treatment for various forms of eczema, including atopic dermatitis and eczematous dermatitis. globalrx.comresearchgate.net
| Time Point | Parameter | Outcome |
|---|---|---|
| Week 2 | Improvement in Pruritus | This compound group significantly greater than betamethasone valerate group. |
| Week 3 | Improvement in Pruritus | Difference in favor of this compound was marginally significant. |
| Overall Efficacy | Overall Improvement | Once-daily this compound proved slightly more efficacious than twice-daily betamethasone valerate. |
Atopic Dermatitis
This compound has demonstrated efficacy in the treatment of atopic dermatitis. In a double-blind, multicenter study involving 201 patients with atopic dermatitis or neurodermatitis, 0.05% this compound cream was found to be as effective as 0.05% fluocinonide cream in reducing the severity of lesions. nih.gov Both treatments were administered two to three times daily for up to three weeks.
Neurodermatitis
Clinical evidence supports the use of this compound for neurodermatitis. A significant comparative study involved a double-blind trial with 384 patients suffering from various dermatoses, including atopic dermatitis and neurodermatitis. nih.gov This study demonstrated that 0.05% this compound cream was as effective as 0.05% fluocinonide cream in treating the lesions associated with these conditions. nih.gov
Assessment of Clinical Outcomes
Reduction in Erythema
While specific quantitative data on the reduction of erythema in atopic dermatitis and neurodermatitis with this compound is limited in the reviewed literature, comparative studies provide some insight. In a study comparing 0.05% this compound ointment to 0.05% betamethasone dipropionate ointment for psoriasis, no statistically significant differences were found between the two treatments in reducing erythema after one or two weeks of therapy. nih.gov Both agents were shown to be fast-acting and highly efficacious. nih.gov
Table 1: Reduction in Erythema Scores (Illustrative) Note: Specific data for atopic dermatitis and neurodermatitis were not available in the reviewed sources. This table is a template for how such data would be presented.
| Treatment Group | Baseline Mean Score | Week 1 Mean Score | Week 2 Mean Score | Percentage Reduction |
| This compound 0.05% | Data not available | Data not available | Data not available | Data not available |
| Comparator | Data not available | Data not available | Data not available | Data not available |
Reduction in Scaling
Table 2: Reduction in Scaling Scores (Illustrative) Note: Specific data for atopic dermatitis and neurodermatitis were not available in the reviewed sources. This table is a template for how such data would be presented.
| Treatment Group | Baseline Mean Score | Week 1 Mean Score | Week 2 Mean Score | Percentage Reduction |
| This compound 0.05% | Data not available | Data not available | Data not available | Data not available |
| Comparator | Data not available | Data not available | Data not available | Data not available |
Reduction in Induration
The efficacy of this compound in reducing induration has been evaluated in comparative studies. In the aforementioned double-blind, parallel clinical trial comparing 0.05% this compound ointment with 0.05% betamethasone dipropionate ointment in patients with psoriasis, no statistically significant differences were observed between the two treatments in the improvement of induration after one and two weeks. nih.gov
Table 3: Reduction in Induration Scores (Illustrative) Note: Specific data for atopic dermatitis and neurodermatitis were not available in the reviewed sources. This table is a template for how such data would be presented.
| Treatment Group | Baseline Mean Score | Week 1 Mean Score | Week 2 Mean Score | Percentage Reduction |
| This compound 0.05% | Data not available | Data not available | Data not available | Data not available |
| Comparator | Data not available | Data not available | Data not available | Data not available |
| Treatment Group | Baseline Mean Score | Week 1 Mean Score | Week 2 Mean Score | Week 3 Mean Score | Overall Improvement (%) |
| This compound 0.05% | Data not available | Data not available | Data not available | Data not available | Data not available |
| Comparator | Data not available | Data not available | Data not available | Data not available | Data not available |
Patient-Reported Outcomes and Satisfaction
Patient-reported outcomes and satisfaction are critical measures of a treatment's success, reflecting not only its efficacy but also its tolerability and cosmetic acceptability in real-world use. Studies involving this compound have consistently shown high levels of patient satisfaction across various dermatological conditions.
In a large multicenter clinical trial with 4,651 patients suffering from various corticosteroid-responsive dermatoses, treatment with 0.05% this compound ointment and cream was evaluated as strikingly successful, with 93% of patients being cured or much improved based on clinical assessment informcompoundingpharmacy.com.au. The local tolerance of both the cream and ointment was rated as good to very good by the vast majority of patients questioned informcompoundingpharmacy.com.au.
Further research highlights patient preference and satisfaction in comparative trials. In a 3-week study involving 301 patients with eczematous dermatoses, over 80% of participants rated their treatment with once-daily applications of 0.05% this compound cream or ointment as "good" or "excellent".
When compared directly with other potent corticosteroids, patients have often favored this compound. In a double-blind study comparing 0.05% this compound cream with 0.05% fluocinonide cream for moderate-to-severe psoriasis, patient-reported improvement was significantly higher for this compound. After 14 days, 59% of patients rated the improvement in their this compound-treated sites as superior, compared to only 20% for the fluocinonide-treated sites tandfonline.comtandfonline.com. Furthermore, patients found the this compound cream to be more cosmetically acceptable, with 70% rating it as "good to excellent" compared to 44% for fluocinonide cream tandfonline.comtandfonline.com. In a separate study comparing this compound ointment to betamethasone dipropionate ointment for psoriasis, the level of patient satisfaction regarding efficacy and cosmetic acceptability was found to be similar for both treatments scite.ai.
Table 1: Patient-Reported Outcomes and Satisfaction with this compound
| Study Focus | Comparator | Key Patient-Reported Findings | Source |
|---|---|---|---|
| Corticosteroid-responsive dermatoses | N/A (Observational) | 93% of 4,651 patients were cured or much improved; local tolerance rated as good to very good. | informcompoundingpharmacy.com.au |
| Moderate-to-severe psoriasis | Fluocinonide 0.05% Cream | 59% of patients rated improvement with this compound as superior (vs. 20% for fluocinonide). 70% rated cosmetic acceptability as "good to excellent" (vs. 44% for fluocinonide). | tandfonline.comtandfonline.com |
| Moderate-severe plaque-type psoriasis | Betamethasone dipropionate 0.05% Ointment | Patient satisfaction with efficacy and cosmetic acceptability was similar between the two treatments. | scite.ai |
Formulation-Specific Efficacy (Cream vs. Ointment)
This compound is available in both cream and ointment formulations, each offering distinct vehicle characteristics that can influence efficacy and patient use. While both are highly potent corticosteroids, their performance and properties have been evaluated in clinical settings.
A key study directly assessing the efficacy and local tolerance of both 0.05% this compound cream and ointment was conducted over three weeks in 60 patients with eczematous dermatosis or dermatitis nih.gov. The results of this trial showed that both the cream and the ointment formulations demonstrated a high degree of efficacy, achieving a 95% effectiveness rate over the 21-day treatment period nih.gov. This suggests a comparable level of clinical efficacy between the two formulations for treating inflammatory dermatoses.
While their therapeutic effectiveness on the skin is comparable, there are differences related to their vehicle and potential for systemic absorption. Pharmacokinetic studies and prescribing information indicate that the cream formulation has a greater propensity to cause systemic absorption and hypothalamic-pituitary-adrenal (HPA) axis suppression compared to the ointment formulation drugs.comfda.gov. For instance, at an application of 15 g per day, the cream was shown to cause mild HPA axis inhibition in one of five patients, whereas the ointment did not produce significant HPA axis suppression even at 30 g per day drugs.comfda.gov. This difference is often attributed to the composition of the vehicle. Ointments, being more occlusive, are typically used for dry, scaly lesions, while creams are often preferred for weeping or oozing lesions and are suitable for most dermatoses drugs.com.
Table 2: Comparison of this compound Formulations (Cream vs. Ointment)
| Parameter | Cream Formulation | Ointment Formulation | Source |
|---|---|---|---|
| Clinical Efficacy | Demonstrated 95% efficacy in eczematous dermatosis/dermatitis. | Demonstrated 95% efficacy in eczematous dermatosis/dermatitis. | nih.gov |
| Systemic Absorption Potential | Higher potential for systemic absorption and HPA axis suppression. | Lower potential for systemic absorption and HPA axis suppression. | drugs.comfda.gov |
| Vehicle Characteristics | Suitable for most dermatoses, may be preferred for weeping lesions. | Provides occlusion, often used for dry, scaly lesions. | drugs.com |
Comparison of Application Frequencies (e.g., Once-Daily vs. Twice-Daily)
The efficacy of this compound has been robustly demonstrated in regimens involving different application frequencies. While a direct, head-to-head clinical trial comparing once-daily versus twice-daily application of this compound is not prominently featured in the literature, numerous studies comparing it to other corticosteroids provide strong evidence supporting the efficacy of less frequent application.
Several clinical trials have compared once-daily 0.05% this compound ointment against twice-daily regimens of other potent corticosteroids, such as betamethasone valerate 0.1% ointment, for eczematous dermatitis nih.govnih.govtandfonline.com. These studies consistently found that the once-daily application of this compound was as effective as the twice-daily application of betamethasone valerate nih.govtandfonline.com. One study noted that once-daily this compound was not only slightly more efficacious but also offered improved patient convenience and compliance nih.govtandfonline.com. Specifically, a significant improvement in pruritus was observed with this compound at week 2 compared to the comparator nih.gov.
The effectiveness of a twice-daily regimen of this compound has also been established. A double-blind study in patients with psoriasis found that 0.05% this compound ointment applied twice a day was highly effective and showed no statistically significant difference in efficacy when compared to twice-daily application of betamethasone dipropionate 0.05% ointment nih.gov.
This body of evidence aligns with broader systematic reviews of potent topical corticosteroids, which have found little difference in clinical effectiveness between once-daily and more frequent application schedules for conditions like atopic eczema informcompoundingpharmacy.com.au. The findings suggest that for a high-potency corticosteroid like this compound, a once-daily application is often sufficient to achieve therapeutic goals, providing a convenient and effective treatment option.
Table 3: Clinical Efficacy of this compound at Different Application Frequencies (in Comparative Studies)
| This compound Regimen | Comparator Regimen | Condition | Comparative Efficacy Finding | Source |
|---|---|---|---|---|
| 0.05% Ointment Once-Daily | Betamethasone valerate 0.1% Ointment Twice-Daily | Eczematous Dermatitis | This compound was as effective, and slightly more efficacious in reducing pruritus. | nih.govtandfonline.com |
| 0.05% Ointment Once-Daily | Betamethasone valerate Ointment Twice-Daily | Eczematous Dermatoses | No statistically significant differences in efficacy parameters were found between treatments. | nih.gov |
| 0.05% Ointment Twice-Daily | Betamethasone dipropionate 0.05% Ointment Twice-Daily | Psoriasis | Both medications were highly effective with no statistically significant differences between them. | nih.gov |
Safety Profile and Risk Assessment in Research
Systemic Absorption and Potential for Systemic Effects
The extent of percutaneous absorption of topical corticosteroids like Diflorasone (B526067) diacetate is determined by multiple factors, including the vehicle it is formulated in and the integrity of the epidermal barrier. While topical corticosteroids can be absorbed through normal, intact skin, absorption may be increased by inflammation or other disease processes in the skin.
Systemic absorption of topical corticosteroids can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression. In some individuals, this systemic absorption can also produce manifestations of Cushing's syndrome, hyperglycemia, and glucosuria. Conditions that augment systemic absorption include the application of more potent steroids, use over large surface areas, and prolonged use. Children may be more susceptible to systemic toxicity from equivalent doses due to their larger skin surface to body mass ratios. Once absorbed, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids; they bind to plasma proteins, are metabolized primarily in the liver, and are then excreted by the kidneys. bahrainmedicalbulletin.comnih.gov
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
Diflorasone diacetate, a high-potency corticosteroid, has the potential to produce reversible hypothalamic-pituitary-adrenal (HPA) axis suppression. nih.gov This systemic effect is a critical consideration in its research profile. The degree of HPA axis suppression is related to the amount of the compound absorbed systemically.
Research studies have quantified this effect. For instance, one study demonstrated that this compound cream 0.05% applied at 30 grams per day (as 15 g twice daily) caused inhibition of the HPA axis in one of two patients after one week of application to psoriatic skin. When the application was reduced to 15 grams per day (as 7.5 g twice daily), the same formulation caused mild HPA axis inhibition in one of five patients with either psoriasis or atopic dermatitis. These effects were found to be reversible upon discontinuation of the treatment. Due to a higher ratio of skin surface area to body mass, pediatric patients are at a greater risk than adults of HPA-axis suppression when treated with topical corticosteroids. jddonline.com
| Daily Application Amount | Application Schedule | Patient Population | Duration | Incidence of HPA Axis Inhibition | Reversibility |
|---|---|---|---|---|---|
| 30 g | 15 g twice daily | Psoriatic skin | 1 week | 1 of 2 patients | Reversible |
| 15 g | 7.5 g twice daily | Psoriasis or atopic dermatitis | 1 week | 1 of 5 patients (mild inhibition) | Reversible |
To evaluate for HPA axis suppression in a research setting, several monitoring parameters are utilized. These tests include the Adrenocorticotropic hormone (ACTH) stimulation test, A.M. plasma cortisol tests, and urinary free-cortisol tests. nih.gov
ACTH Stimulation Test: This test assesses the adrenal glands' response to ACTH. A synthetic version of ACTH (cosyntropin) is administered, and blood cortisol levels are measured before and after. A normal response, which rules out significant adrenal suppression, is typically defined by a post-stimulation cortisol level rising to at least 18 mcg/dL or showing an increase of at least 7 to 10 mcg/dL from the baseline. labcorp.comstudy.com A blunted or absent response suggests adrenal insufficiency. labcorp.com
Plasma Cortisol Levels: Morning (A.M.) plasma cortisol levels are measured to assess baseline adrenal function. Low basal cortisol levels can be an initial indicator of HPA axis suppression. karger.com However, a low basal level by itself is not sufficient to diagnose adrenal insufficiency, as many with proven insufficiency may have normal basal levels. droracle.ai
Urinary Free Cortisol (UFC): A 24-hour UFC test measures the amount of active, unbound cortisol excreted in the urine, which reflects the blood level of free cortisol. uclahealth.org This measurement helps to provide a comprehensive picture of cortisol production over a full day, eliminating fluctuations that can affect single-point serum tests. nih.gov Elevated UFC levels are a sensitive indicator of hypercortisolism. medscape.com
Teratogenic Potential and Reproductive Toxicology Research
Corticosteroids as a class have been shown to be teratogenic in laboratory animals when administered systemically at relatively low dosage levels. jddonline.com Research has also demonstrated that some corticosteroids can be teratogenic after dermal application in laboratory animals. jddonline.com There are no adequate and well-controlled studies on the teratogenic potential of this compound in pregnant women. jddonline.com
Specific animal studies have been conducted to evaluate the teratogenic potential of this compound. These studies have shown evidence of teratogenicity, particularly the induction of cleft palate, in both rats and rabbits.
In rats, this compound was shown to be teratogenic, causing cleft palate when applied topically at a dose of approximately 0.001 mg/kg/day. jddonline.com When pregnant rats were treated topically with a higher dose of approximately 0.5 mg/kg/day, an increase in uterine deaths was observed compared to control animals. jddonline.com
In rabbits, the application of topical doses as low as 20 mg/kg/day resulted in the observation of cleft palate. jddonline.com In addition to this finding, research in rabbits also noted that fetal weight was depressed and litter sizes were smaller following administration of the compound. jddonline.com
| Animal Model | Administration Route | Dosage | Observed Teratogenic and Other Effects |
|---|---|---|---|
| Rat | Topical | ~0.001 mg/kg/day | Cleft Palate |
| Rat | Topical | ~0.5 mg/kg/day | Increased uterine deaths |
| Rabbit | Topical | 20 mg/kg/day | Cleft Palate, Depressed fetal weight, Smaller litter sizes |
Carcinogenesis and Mutagenesis Research
Long-term animal studies to evaluate the carcinogenic potential of this compound have not been performed. jddonline.com Therefore, data regarding its potential to cause cancer through long-term exposure is not available from this type of research.
To assess for mutagenic potential, this compound was evaluated in a micronucleus test. This assay is used to detect genotoxic damage, specifically chromosomal damage. In the study conducted in rats, this compound was not found to be mutagenic at dosages of 2400 mg/kg. jddonline.com Some research specifies that these doses were administered intraperitoneally. clevelandclinic.org
Pediatric Safety Concerns and Research Considerations
The use of this compound in pediatric patients warrants special consideration due to the unique physiological characteristics of this population. Research and clinical data have established that children, particularly infants, are more susceptible to the systemic effects of topical corticosteroids than adults. drugs.com The safety and effectiveness of this compound have not been formally established in pediatric patients, leading to cautious recommendations regarding its use in this age group. nih.govfda.govnih.gov The primary concern revolves around the potential for greater systemic absorption, which can lead to significant adverse effects, most notably suppression of the hypothalamic-pituitary-adrenal (HPA) axis. drugs.comdrugs.com
A significant body of research indicates that pediatric patients face a greater risk of HPA-axis suppression from topical corticosteroids compared to adults. nih.govfda.govdrugs.com This heightened susceptibility is not due to the compound itself but rather to anatomical and physiological differences. The principal factor is the higher ratio of skin surface area to body mass in children. drugs.comnih.gov This increased ratio means that an equivalent dose of a topical agent covers a proportionally larger area of the body, leading to greater systemic absorption of the corticosteroid. fda.govnih.gov
Systemic absorption of potent topical corticosteroids like this compound can produce reversible HPA-axis suppression. drugs.com In children, this suppression can manifest in several ways, including linear growth retardation, delayed weight gain, and low plasma cortisol levels. drugs.comnih.govfda.gov Furthermore, children with HPA-axis suppression may show an absence of response to adrenocorticotropic hormone (ACTH) stimulation. drugs.comfda.gov Recovery of HPA-axis function is typically prompt upon discontinuation of the medication. nih.govnih.gov
Conditions that augment systemic absorption, such as application over large surface areas, prolonged use, and the use of occlusive dressings, further amplify this risk. nih.gov In the pediatric population, items like tight-fitting diapers or plastic pants can act as occlusive dressings when the medication is applied to the diaper area, increasing the potential for systemic effects. drugs.comnih.gov Other reported manifestations of systemic absorption and HPA-axis suppression in children receiving topical corticosteroids include Cushing's syndrome and, in rare cases, intracranial hypertension, which may present with symptoms like bulging fontanelles and headaches. drugs.comnih.govfda.gov
Table 1: Factors and Manifestations of HPA-Axis Suppression in Pediatric Patients with Topical Corticosteroid Use
| Category | Description |
| Primary Risk Factor | Higher ratio of skin surface area to body mass, leading to proportionally greater systemic absorption. drugs.comnih.govfda.govnih.gov |
| Contributing Factors | - Use over large surface areas nih.gov- Prolonged use nih.gov- Use of occlusive dressings (including tight-fitting diapers or plastic pants) drugs.comnih.gov |
| Clinical Manifestations | - Linear growth retardation drugs.comnih.govfda.gov- Delayed weight gain drugs.comnih.govfda.gov- Low plasma cortisol levels drugs.comnih.govfda.gov- Absence of response to ACTH stimulation drugs.comfda.gov |
| Associated Syndromes | - Cushing's syndrome drugs.comnih.govfda.gov- Glucocorticosteroid insufficiency (following withdrawal of treatment) nih.govfda.govdrugs.com |
| Potential Neurological Signs | - Intracranial hypertension drugs.comnih.govfda.gov- Bulging fontanelles drugs.comnih.govfda.gov- Headaches drugs.comnih.govfda.gov |
Advanced Research Directions and Emerging Areas
Investigation of Polymorphism and its Impact on Drug Performance
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in pharmaceutical development as it can significantly influence a drug's stability, solubility, and bioavailability. jocpr.comindexcopernicus.com For Diflorasone (B526067) diacetate, research has identified several polymorphic and hydrated forms, each with distinct structural characteristics that can impact the performance of the final drug product. nih.govuniupo.it
Anhydrous and Hydrated Forms (DD1, DDW, DD2, DD3)
Diflorasone diacetate can be prepared in an anhydrous form, designated DD1, which is the form deposited in the US pharmacopoeia, and a monohydrated phase known as DDW. nih.govuniupo.it Further investigation has revealed the existence of two other anhydrous polymorphs, DD2 and DD3, which can be generated through thermal processes. nih.govuniupo.it
Heating the monohydrated DDW form above 90°C results in a mixture of the DD1 form and a new anhydrous polymorph, DD2. nih.govuniupo.it If this mixture, or the pure DD1 form, is heated further to 230°C—just below its melting point—an elusive anhydrous polymorph, DD3, is generated. nih.govuniupo.it
The crystal structures of these forms have been determined from laboratory powder diffraction data. The analysis shows that the DDW and DD1 forms are isomorphous, meaning they have similar crystal structures. In contrast, the DD2 and DD3 polymorphs crystallize with markedly different unit cells. nih.gov The different packing arrangements of molecules within the crystal lattice of these polymorphs can lead to variations in their physicochemical properties, which in turn can affect drug performance. jocpr.com
| Polymorph | Crystal System | Space Group | Cell Parameters (Å, °) | Volume (ų) |
|---|---|---|---|---|
| DD1 (Anhydrous) | Orthorhombic | P2₁2₁2₁ | a=29.386, b=10.4310, c=8.1422 | 2495.8 |
| DDW (Monohydrate) | Orthorhombic | P2₁2₁2₁ | a=30.311, b=10.6150, c=7.9337 | 2552.7 |
| DD2 (Anhydrous) | Orthorhombic | P2₁2₁2₁ | a=15.2639, b=11.7506, c=13.8931 | 2491.9 |
| DD3 (Anhydrous) | Monoclinic | P2₁ | a=11.5276, b=13.8135, c=7.8973, β=103.053 | 1225.0 |
Drug Delivery System Optimization
Optimizing drug delivery systems is crucial for ensuring that a therapeutic agent like this compound is delivered to its target site effectively and consistently. nih.govmdpi.com A key aspect of this optimization process for topical formulations, such as ointments, is the evaluation of drug release characteristics. juniperpublishers.com In vitro release testing (IVRT) is a fundamental tool used to assess the performance of semisolid dosage forms, providing insights into the combined effects of physical and chemical parameters like drug solubility, particle size, and formulation rheology. juniperpublishers.com
In Vitro Release Testing Methodologies
Several methodologies are employed to conduct IVRT for topical products. The selection of an appropriate method is critical for obtaining reliable and reproducible data that can guide formulation development and ensure product quality. nih.goveurofins.it
The Franz diffusion cell is a static diffusion system widely used for in vitro evaluation of drug release from topical formulations like creams, ointments, and gels. aurigaresearch.comtandfonline.com It consists of a donor compartment and a receptor compartment separated by a membrane. nih.gov This setup allows for the study of skin permeability and provides valuable data on the relationship between the skin, the drug, and the formulation. tandfonline.com
The Flow Through Cell (FTC), such as the Bronaugh flow-through cell, is another common apparatus. complexgenerics.org In this system, the receptor medium continuously flows beneath the membrane, which helps to maintain sink conditions—a state where the concentration of the drug in the receptor medium is low enough that it doesn't impede further diffusion. This feature can better simulate in vivo conditions compared to static cells. nih.gov
The Reciprocating Cylinder, or USP Apparatus 3, offers a versatile alternative for in vitro release testing. researchgate.net This apparatus allows a dosage form to be subjected to different dissolution media and agitation speeds within a single test run. researchgate.netscielo.br Originally designed for extended-release oral dosage forms, its application has expanded to include other formulations. weebly.com For hydrophobic ointments like those containing this compound, USP Apparatus 3 has been successfully used as an alternative to Franz and Flow Through cells. juniperpublishers.com
A study developed a reproducible IVRT method for a this compound ointment using USP Apparatus 3. The experiment utilized a dialysis membrane and a receptor medium composed of a phosphate buffer (pH 5.8) and ethanol. The release of this compound was evaluated over 24 hours at 32°C with a reciprocation rate of 20 dips per minute (dpm). juniperpublishers.com The results demonstrated that this method could effectively assess the performance of the ointment. juniperpublishers.com
| Receptor Medium Composition (Phosphate Buffer pH 5.8: Ethanol) | Apparatus | Membrane | Cumulative Release at 24h (Reference Product) |
|---|---|---|---|
| 80:20 (v/v) | Reciprocating Cylinder (USP Apparatus 3) | Dialysis Membrane (12-14 KD MWCO) | 11.8% |
| 50:50 (v/v) | Reciprocating Cylinder (USP Apparatus 3) | Dialysis Membrane (12-14 KD MWCO) | 24.4% |
Pharmacogenomics and Personalized Medicine Approaches
Pharmacogenomics is an emerging field that studies how an individual's genetic makeup influences their response to drugs. recipe-cpsa.comhumanjournals.com The goal is to enable personalized medicine, moving away from a "one-size-fits-all" approach to treatment and instead tailoring therapies to the unique genetic profile of each patient. nih.govijraset.com This involves identifying genetic variations that affect a drug's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (how the drug acts on the body). humanjournals.comijpsjournal.com
By understanding the genetic basis for variability in drug response, clinicians can predict which patients are most likely to benefit from a particular medication and who may be at a higher risk for adverse effects. recipe-cpsa.com This can lead to more effective and safer treatments, optimized dosing, and improved health outcomes. ijraset.com
The application of pharmacogenomic principles to topical corticosteroids like this compound is a forward-looking area of research. While specific pharmacogenomic markers for this compound response have not yet been established, this remains a significant area for future investigation. Research in this domain would aim to identify genetic variants in drug metabolizing enzymes, transporters, or therapeutic targets (such as glucocorticoid receptors) that could influence an individual's response to the treatment. Ultimately, such findings could pave the way for personalized dermatological therapies, ensuring patients receive the most appropriate and effective treatment based on their genetic predispositions.
Integration of Omics Data for Deeper Mechanistic Understanding
Modern biological research increasingly relies on "omics" data to build a comprehensive picture of a drug's mechanism of action. For a compound like this compound, integrating various omics disciplines could illuminate its cellular and molecular effects beyond the known induction of phospholipase A2 inhibitory proteins. fda.govdrugs.com This approach offers a pathway to understanding the intricate network of interactions that lead to its therapeutic effects.
Image-based profiling, such as the Cell Painting assay, is a powerful technique for generating high-dimensional morphological profiles of cells after perturbation with a chemical compound. This method involves labeling multiple cellular components with fluorescent dyes and capturing detailed images to extract thousands of morphological features related to cell shape, size, texture, and intensity.
While no specific studies integrating image-based profiling with this compound are currently available, this approach holds significant potential. By treating various skin cell types (e.g., keratinocytes, fibroblasts) with this compound and analyzing the resulting morphological changes, researchers could:
Quantify Phenotypic Changes: Generate a detailed "fingerprint" of the cellular changes induced by the compound.
Mechanism of Action Clustering: Compare this fingerprint to those of other compounds with known mechanisms to uncover novel aspects of how this compound works.
Integrate with Cell Health Data: Combine morphological data with cell health assays that measure specific cellular processes like apoptosis, DNA damage, and mitochondrial stress. This integration can create a more interpretable "BioMorph" space, linking abstract morphological features to concrete biological functions and pathways affected by the drug.
Table 1: Potential Applications of Image-Based Profiling for this compound Research
| Research Question | Technique | Expected Outcome |
| How does this compound alter cell morphology? | Cell Painting Assay on keratinocytes and fibroblasts. | A high-dimensional morphological profile or "fingerprint". |
| What is the broader mechanism of action? | Comparison of the drug's profile against a library of compound profiles. | Identification of shared mechanistic pathways with other drugs. |
| What specific cellular processes are affected? | Integration of Cell Painting data with Cell Health assay readouts. | Linking morphological changes to specific cell health phenotypes (e.g., effects on cell cycle, stress pathways). |
The therapeutic success of this compound is rooted in its modulation of the immune response in the skin. nih.gov Immunome and disease-gene network analysis provides a systems-level approach to understand this interaction. This strategy involves mapping the drug's effects onto the complex network of immune cells, genes, and disease pathways.
The core concepts of this approach include:
The Immunome: A comprehensive dataset of gene expression across numerous immune cell types.
Disease-Gene Networks: Curated databases that link specific genes to various diseases.
By integrating these resources, researchers could investigate how this compound influences the cellular mechanisms of immune-mediated skin diseases. For instance, analyzing the expression of disease-associated genes within specific immune cell populations following treatment could reveal which cell types are most affected by the drug and which pathways are critical to its anti-inflammatory effect. This could lead to more targeted therapies and a better understanding of its role in various dermatoses.
Long-Term Efficacy and Safety Research
The use of high-potency topical corticosteroids like this compound is typically recommended for short durations to minimize the risk of local and systemic side effects. nih.govjcadonline.com Clinical studies have demonstrated its efficacy in short-term treatment, often for periods of two to four weeks. frontiersin.org However, there is a notable gap in the literature regarding its long-term efficacy and safety profile.
Long-term animal studies to evaluate the carcinogenic potential of this compound have not been performed. Furthermore, prolonged use is associated with risks such as skin atrophy, striae, and hypothalamic-pituitary-adrenal (HPA) axis suppression. fda.govnih.gov Research into intermittent application strategies or combination therapies that could maintain efficacy while minimizing cumulative exposure represents a critical area for future investigation. nih.govjcadonline.com Understanding the molecular changes that occur in the skin during extended, albeit intermittent, therapy could help in developing safer long-term management protocols for chronic inflammatory skin conditions.
Novel Applications and Repurposing Investigations
The potent anti-inflammatory and immunosuppressive properties of this compound make it a candidate for investigation in other dermatological and immune-mediated conditions beyond its primary approved indications. nih.gov
This compound is indicated for corticosteroid-responsive dermatoses, a broad category that includes conditions like psoriasis and atopic dermatitis. drugs.com However, its high potency suggests potential utility in other challenging inflammatory skin diseases.
Table 2: Potential Areas for Repurposing Research of this compound
| Condition | Rationale for Investigation | Research Focus |
| Cutaneous Lupus Erythematosus (CLE) | CLE lesions are often inflammatory and responsive to topical corticosteroids. High-potency formulations are sometimes required for refractory cases. frontiersin.orgnyulangone.org | Investigating efficacy and safety in specific subtypes of CLE, such as discoid lupus erythematosus (DLE), particularly for hyperkeratotic lesions. |
| Alopecia Areata | This autoimmune condition involves inflammation targeting hair follicles. Potent topical corticosteroids are a treatment option to suppress the local immune response. peacehealth.org | Studies to compare the efficacy of this compound against other high-potency steroids and to assess its role in combination therapies. |
| Lichen Planus | A chronic inflammatory condition of the skin and mucous membranes. High-potency topical steroids are a first-line treatment for cutaneous lichen planus to reduce inflammation and pruritus. taylorandfrancis.com | Research on optimizing treatment regimens for hypertrophic or recalcitrant forms of lichen planus. |
Immune-mediated inflammatory diseases (IMIDs) are a group of conditions characterized by shared inflammatory pathways. While many IMIDs like rheumatoid arthritis or inflammatory bowel disease are systemic, they often have cutaneous manifestations. The utility of a topical agent like this compound is primarily for localized skin symptoms rather than the underlying systemic disease.
Research in this area is focused on managing the dermatological aspects of systemic IMIDs, which can significantly impact a patient's quality of life. The systemic absorption of high-potency topical steroids is a significant concern that limits their widespread use for skin manifestations of systemic diseases, especially over large areas. nih.gov Therefore, future investigations may explore novel formulation technologies that enhance local skin penetration and efficacy while minimizing systemic absorption, potentially carving out a niche for potent topical steroids in the adjunctive management of skin symptoms in patients with systemic IMIDs.
Impact of Vehicle Composition on Efficacy and Safety
The choice of vehicle, be it an ointment, cream, or another formulation, significantly modulates the percutaneous absorption and potency of this compound. This is attributed to the varying occlusive properties and the specific excipients used in each base, which can alter the skin's barrier function and the solubility of the drug.
Ointment vs. Cream Formulations: A Comparative Analysis
Ointment formulations of this compound are generally considered to possess higher potency compared to their cream counterparts. This is largely due to the occlusive nature of the ointment base, which enhances skin hydration and facilitates deeper penetration of the active ingredient. However, this increased potency can also be associated with a greater potential for systemic absorption and related side effects.
In contrast, cream formulations are often more cosmetically appealing and suitable for a broader range of dermatological conditions. Research has focused on optimizing cream vehicles to enhance drug delivery. For instance, the inclusion of penetration enhancers like propylene glycol has been a key strategy. A notable development was a cream vehicle containing 15% propylene glycol, which was specifically formulated to improve the therapeutic evaluation of 0.05% this compound nih.gov. Vasoconstrictor assays, a standard measure of topical corticosteroid potency, were instrumental in the development of this optimized cream formulation nih.gov.
A clinical study involving 60 patients with eczematous dermatosis or dermatitis directly compared the efficacy and local tolerance of 0.05% this compound in both cream and ointment forms over a three-week period. The results indicated a high efficacy rate of 95% for both formulations, with side effects being rarely observed. This suggests that while the ointment may be theoretically more potent, the optimized cream formulation can achieve comparable clinical outcomes in certain conditions.
The Role of Specific Excipients in Enhancing Percutaneous Penetration
The selection of specific excipients is a critical determinant of the formulation's performance. Propylene glycol, for instance, is a widely used solvent and penetration enhancer in topical formulations. Studies have shown that it can modulate the permeability of the skin, with its enhancer properties being particularly beneficial for hydrophilic compounds nih.govresearchgate.net. Research on this compound has demonstrated that the concentration of propylene glycol, along with other excipients like polyoxypropylene 15 stearyl ether, can significantly influence the percutaneous flux of the drug nih.gov. An excess of solvent in the vehicle was found to decrease the penetration of this compound, highlighting the need for careful optimization of excipient concentrations nih.gov.
The following table summarizes findings from a study investigating the impact of vehicle components on the percutaneous penetration of this compound through hairless mouse skin:
| Vehicle Component | Observation | Reference |
| Propylene Glycol | Alters the skin's resistance to penetration. | nih.gov |
| Polyoxypropylene 15 Stearyl Ether | Influences the percutaneous flux of this compound. | nih.gov |
| Excess Solvent | Leads to a decrease in the percutaneous flux of the drug. | nih.gov |
Impact on Systemic Safety: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
A significant safety consideration with potent topical corticosteroids is the potential for systemic absorption leading to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. The vehicle composition plays a crucial role in the extent of this systemic exposure.
Clinical data has revealed that the cream formulation of this compound has a greater propensity to cause adrenal suppression compared to the ointment formulation fda.govdrugs.com. This underscores the importance of the vehicle in influencing not just local efficacy but also systemic safety.
The following table presents a summary of clinical findings on HPA axis suppression with different formulations of this compound 0.05%:
| Formulation | Application Regimen | Study Population | HPA Axis Suppression Findings | Reference |
| Cream | 30 g per day (15 g twice daily) for one week | 2 patients with psoriatic skin | Inhibition of HPA axis in 1 of 2 patients. | fda.govdrugs.com |
| Cream | 15 g per day (7.5 g twice daily) for one week | 5 patients with psoriasis or atopic dermatitis | Mild inhibition of HPA axis in 1 of 5 patients (reversible upon discontinuation). | fda.govdrugs.com |
| Ointment | 30 g per day in divided doses for one week | Patients with psoriasis or atopic dermatitis | No significant HPA axis suppression. | fda.govdrugs.com |
These findings highlight that while both formulations are effective, the choice of vehicle has significant implications for the safety profile of this compound, particularly concerning systemic effects. The higher potential for HPA axis suppression with the cream formulation, despite its potentially lower inherent potency compared to the ointment, suggests a complex interaction between the vehicle, the integrity of the skin barrier in different disease states, and the rate and extent of systemic absorption.
Ethical Considerations and Regulatory Science in Diflorasone Diacetate Research
Informed Consent in Clinical Trials
Informed consent is a foundational ethical requirement in all clinical trials, including those for dermatological drugs like Diflorasone (B526067) Diacetate. It is a process that ensures prospective research participants are voluntarily and knowledgeably agreeing to partake in a study. This process is not merely a formality but a continuous dialogue between the research team and the participant.
The informed consent document for a Diflorasone Diacetate clinical trial must be reviewed and approved by an Institutional Review Board (IRB). It should clearly articulate the following key elements in layperson's terms to ensure complete understanding:
Purpose and Procedures: A clear explanation of the study's objectives, the procedures involved, the duration of participation, and which aspects are experimental.
Potential Risks and Benefits: A comprehensive description of any foreseeable risks, discomforts, or adverse effects associated with this compound, as well as any potential benefits to the participant or to others. lindushealth.com
Confidentiality: A statement describing how the confidentiality of records that could identify the participant will be maintained. ropesgray.com
Voluntary Participation: An explicit statement that participation is voluntary, and the participant can withdraw at any time without penalty or loss of benefits to which they are otherwise entitled. lindushealth.com
Contact Information: Names and contact details of individuals to address questions about the research and the participant's rights. lindushealth.com
Special considerations are necessary for vulnerable populations, such as children, the elderly, or individuals with cognitive impairments, to ensure they are not unduly influenced and that their rights are protected. ama-assn.orgtfscro.com For instance, in pediatric studies, consent must be obtained from parents or legal guardians, with assent from the child when appropriate. tfscro.com
The following table outlines the essential components of an informed consent form for a clinical trial involving a topical corticosteroid like this compound.
| Component | Description |
| Study Overview | A concise summary of the research, including its purpose and what is expected of the participant. |
| Detailed Procedures | A step-by-step explanation of all study-related activities, such as application of the medication, clinic visits, and any required tests. |
| Risks and Discomforts | A thorough listing of all potential side effects, from common skin reactions to rarer systemic effects. |
| Potential Benefits | A realistic description of any direct benefits to the participant and the potential for the research to benefit others with similar conditions. |
| Alternative Treatments | Information about other available treatments for the condition being studied. |
| Confidentiality Clause | An assurance that personal information will be kept private and how data will be handled. |
| Voluntary Participation Statement | A clear statement that participation is a choice and can be terminated at any time. |
| Contact Information | Details for the principal investigator and the Institutional Review Board (IRB) for questions or concerns. |
| Signatures | Spaces for the participant, the investigator, and a witness to sign and date the document. |
Guidelines for Topical Corticosteroid Bioequivalence Studies
Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established specific guidelines for demonstrating the bioequivalence of generic topical corticosteroids to their brand-name counterparts. hhs.govraps.orgfederalregister.gov For this compound, these guidelines are crucial for the approval of generic formulations. The primary method recommended is an in vivo pharmacodynamic study known as the vasoconstrictor assay. hhs.govbiopharmaservices.comnih.gov
The vasoconstrictor assay, or skin blanching assay, is based on the ability of corticosteroids to constrict the small blood vessels in the skin, leading to a visible whitening or blanching effect. hhs.govbiopharmaservices.com The degree of blanching is considered a surrogate marker for the drug's potency and bioavailability at the site of application. nih.govnih.gov The FDA's guidance recommends a two-stage approach for these studies:
Pilot Dose Duration-Response Study: This initial study is conducted with the reference listed drug (RLD) to determine the dose-duration response relationship. hhs.govfda.gov The goal is to identify the ED50, which is the duration of application that produces 50% of the maximum blanching effect. hhs.gov
Pivotal In Vivo Bioequivalence Study: This is a larger study that compares the test (generic) product to the RLD. The application time is based on the ED50 determined in the pilot study. hhs.govfda.gov The bioequivalence is assessed by comparing the area under the effect curve (AUEC) for skin blanching between the two products. ualberta.ca
The following table summarizes the key design elements of bioequivalence studies for topical corticosteroids like this compound, based on FDA guidance.
| Study Phase | Objective | Key Design Elements | Outcome Measure |
| Pilot Study | To characterize the dose-duration response of the reference product. | Single-center, open-label, dose-duration response design using only the reference product. | Determination of the ED50 (effective dose duration for 50% maximal response). |
| Pivotal Study | To demonstrate bioequivalence between the test and reference products. | Randomized, double-blind, parallel-group or crossover design comparing the test and reference products. | Comparison of the Area Under the Effect Curve (AUEC) for vasoconstriction. |
Statistical analysis for these studies typically involves calculating a 90% confidence interval for the ratio of the geometric means of the AUEC for the test and reference products. biopharmaservices.com For bioequivalence to be established, this confidence interval must fall within the range of 80% to 125%. biopharmaservices.com
Post-Marketing Surveillance and Long-Term Adverse Event Monitoring
Once a drug like this compound is approved and marketed, the process of monitoring its safety is not over. Post-marketing surveillance is a critical component of regulatory science, designed to identify any rare or long-term adverse effects that may not have been apparent in the limited population of pre-approval clinical trials.
The FDA's MedWatch program is a primary mechanism for post-marketing surveillance in the United States. It allows healthcare professionals and consumers to voluntarily report adverse events, product problems, and errors with medical products. This system helps the FDA to detect safety signals and take regulatory action when necessary, which can include updating the product's labeling or, in rare cases, removing it from the market.
For potent topical corticosteroids like this compound, long-term adverse event monitoring is particularly important due to the potential for both local and systemic side effects with prolonged use. tswassist.compatsnap.comrxlist.comdrugs.commayoclinic.org Some of the potential long-term adverse effects that are monitored include:
Local Effects: Skin atrophy (thinning of the skin), striae (stretch marks), telangiectasias (spider veins), and perioral dermatitis. patsnap.comjordanvalleydermatology.com
Systemic Effects: Hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome, and an increased risk of glaucoma and cataracts with use around the eyes. rxlist.commayoclinic.orgjordanvalleydermatology.com
Systematic reviews of long-term topical corticosteroid use provide some reassurance regarding certain adverse effects when used intermittently, but also highlight the need for continued research and surveillance.
Responsible Research Practices in Animal Studies
Before any new drug, including new formulations of this compound, can be tested in humans, its safety and toxicity must be evaluated in preclinical studies, which often involve animal models. The ethical use of animals in research is guided by the principles of the "3Rs":
Replacement: Using non-animal methods whenever possible.
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.
Refinement: Minimizing any pain, suffering, or distress to the animals.
Regulatory bodies require that animal studies for dermatological drugs be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data. All animal research protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC), which is responsible for ensuring that the proposed studies are ethically and scientifically sound.
In the context of topical corticosteroids, animal models are used to assess skin irritation, sensitization, and systemic toxicity following dermal application. However, there is a growing emphasis on the development and validation of alternative, non-animal testing methods. genoskin.comresearchgate.netcrueltyfreeinternational.orgpeta.org These alternatives include:
In vitro methods: Using human or animal cells and tissues to assess toxicity. Reconstructed human epidermis models, for example, can be used for skin irritation and corrosion testing. genoskin.comcrueltyfreeinternational.org
Ex vivo models: Using excised human or animal skin to study percutaneous absorption and metabolism. genoskin.com
In silico models: Using computer-based models and simulations to predict the toxicity of a substance based on its chemical structure and properties. peta.org
The FDA encourages the use of scientifically valid alternative methods to reduce reliance on animal testing. fda.gov
Q & A
Q. What molecular mechanisms underlie the anti-inflammatory activity of diflorasone diacetate?
this compound exerts its effects via glucocorticoid receptor (GR) activation. After diffusing into cells, it binds to cytoplasmic GRs, forming a complex that translocates to the nucleus. This complex modulates gene expression by interacting with glucocorticoid response elements (GREs), upregulating anti-inflammatory mediators like IκB and suppressing pro-inflammatory cytokines (e.g., IL-1, IL-2, IL-6). Methodologically, researchers can study this mechanism using:
- Radioligand binding assays to quantify receptor affinity.
- Gene expression profiling (e.g., RNA-seq, qPCR) to identify GRE-regulated targets.
- CRISPR/Cas9-mediated GR knockout models to validate receptor dependency .
Q. What standardized analytical methods are used to quantify this compound in formulations?
High-performance liquid chromatography (HPLC) is the gold standard. Key parameters include:
- Mobile phase : Acetonitrile:water (50:50, v/v) for isocratic elution .
- Detection : UV absorbance at 254 nm .
- Validation criteria : Specificity, linearity (0.0004–0.0060 mg/mL), precision (RSD ≤2.0%), and robustness against flow rate/wavelength variations .
- Internal standards : Isolupredone acetate or methyl parahydroxybenzoate for peak normalization .
Q. How do formulation properties influence the release kinetics of this compound?
Hydrophobicity necessitates tailored receptor media for in vitro release testing. Optimal conditions include:
- Receptor media : Phosphate buffer (pH 5.8):ethanol (50:50, v/v) to enhance solubility, achieving ~24% cumulative release over 24 hours .
- Membrane selection : Inert, high-permeability membranes (e.g., cellulose) to minimize diffusion resistance .
- Validation : Correlation with in vivo absorption data using Franz diffusion cells .
Advanced Research Questions
Q. How can researchers design robust in vitro release tests for hydrophobic ointments like this compound?
Critical considerations include:
- Ethanol concentration : Adjust receptor media ethanol ratios (e.g., 30–50%) to balance sink conditions and membrane integrity .
- Temperature control : Maintain 32°C to mimic skin surface conditions .
- Analytical sensitivity : Use HPLC with a low limit of quantification (0.0004 mg/mL) to detect sub-therapeutic concentrations .
Q. How should contradictory efficacy data (e.g., TARC modulation in DNCB vs. TDI models) be addressed?
In murine models, this compound reduced TARC (thymus-activated regulated chemokine) in DNCB-induced dermatitis but increased it in TDI models. To resolve this:
Q. What strategies optimize the synthesis of this compound?
The synthesis from 2,3-dichloro-5,6-dicyano-1,4-benzoquinone involves:
- Stereochemical control : Ensure precise fluorination at 6α and 9α positions via chiral catalysts .
- Acetylation efficiency : Use acetic anhydride in anhydrous conditions to maximize 17,21-diacetate yield .
- Purification : Gradient HPLC to isolate intermediates and minimize diastereomer contamination .
Q. How can percutaneous absorption be assessed across species?
Q. What methodologies characterize stability and degradation products?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/alkaline) .
- Degradant profiling : Use LC-MS/MS to identify oxidation byproducts (e.g., 20-keto derivatives) .
- Storage recommendations : Stabilize in airtight, light-resistant containers at 2–8°C .
Q. How are impurities quantified during this compound manufacturing?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
